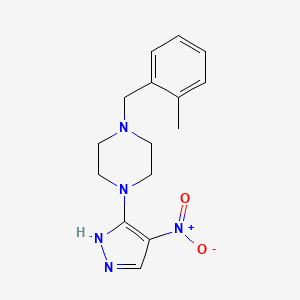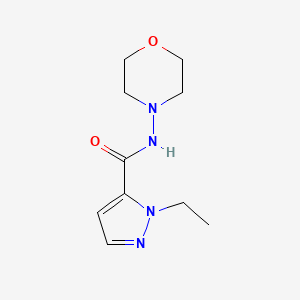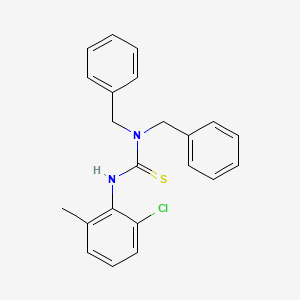![molecular formula C18H20ClN3O3 B10898914 2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazide group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by the reaction with butanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-N’~1~-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
Uniqueness
2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H20ClN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-15(21-14-6-4-5-13(19)10-14)18(24)22-20-11-12-7-8-16(23)17(9-12)25-2/h4-11,15,21,23H,3H2,1-2H3,(H,22,24)/b20-11+ |
InChI Key |
ULMQQYKIULVVRK-RGVLZGJSSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10898832.png)

![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898849.png)
![7-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898856.png)
![N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898868.png)

![{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10898884.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10898901.png)
![methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10898902.png)
![1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898920.png)
![(4Z)-4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10898923.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
